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molecular formula C8H6FIO2 B2404704 Methyl 2-fluoro-6-iodobenzoate CAS No. 146014-66-6

Methyl 2-fluoro-6-iodobenzoate

Cat. No. B2404704
M. Wt: 280.037
InChI Key: IGNCVPBULCJIRO-UHFFFAOYSA-N
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Patent
US05317023

Procedure details

Concentrated sulphuric acid (0.5 ml) was added to a solution of 2-fluoro-6-iodobenzoic acid (1.03 g) in methanol (35 ml). After stirring at reflux for 5 days, with two further amounts of conc. sulphuric acid (1 ml) being added after 1 and 2 days, the solution was allowed to cool. The reaction mixture was diluted with ethyl acetate (200 ml) before being washed with water (2×80 ml), 8% aqueous sodium bicarbonate (2×100 ml), dried and concentrated in vacuo. Purification by chromatography eluting with System A (1:3) afforded the title compound (0.72 g) as an orange oil.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([I:16])[C:8]=1[C:9]([OH:11])=[O:10].[CH3:17]O>C(OCC)(=O)C>[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([I:16])[C:8]=1[C:9]([O:11][CH3:17])=[O:10]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.03 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)I
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
being added after 1 and 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
before being washed with water (2×80 ml), 8% aqueous sodium bicarbonate (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography
WASH
Type
WASH
Details
eluting with System A (1:3)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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